BenchChemオンラインストアへようこそ!

5-chloro-N3-ethylpyridazine-3,4-diamine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

5-Chloro-N3-ethylpyridazine-3,4-diamine is the only N3-alkyl substituted pyridazine-3,4-diamine available as a commercial catalog item, eliminating custom synthesis lead times of 4-8 weeks. Supplied at ≥98% purity, the C5-chloro handle is strategically positioned for late-stage Suzuki or Buchwald-Hartwig diversification. The 3,4-diamine motif enables direct cyclization to imidazo[4,5-c]pyridazine cores, with PASS computational models predicting strong protein kinase (Pa=0.620) and PDGF kinase (Pa=0.584) inhibitory potential. Its consensus LogP of 0.87 and TPSA of 63.83 Ų support passive membrane diffusion, making it an optimized precursor for cell-based phenotypic screening campaigns.

Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
CAS No. 1614246-24-0
Cat. No. B6360877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N3-ethylpyridazine-3,4-diamine
CAS1614246-24-0
Molecular FormulaC6H9ClN4
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=CN=N1)Cl)N
InChIInChI=1S/C6H9ClN4/c1-2-9-6-5(8)4(7)3-10-11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11)
InChIKeyYCKYFDSKHUYUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N3-ethylpyridazine-3,4-diamine (CAS 1614246-24-0): Procurement-Relevant Baseline for Pyridazine-Based Kinase Inhibitor Scaffolds


5-Chloro-N3-ethylpyridazine-3,4-diamine is a C5‑chloro, N3‑ethyl substituted pyridazine‑3,4‑diamine building block (C₆H₉ClN₄, MW 172.62) . The compound features a chlorine handle at the 5‑position for cross‑coupling chemistry and a 3,4‑diamine motif capable of forming fused heterocycles such as imidazo[4,5‑c]pyridazines . PASS computational activity prediction indicates a protein kinase inhibitor probability (Pa=0.620) and a platelet‑derived growth factor (PDGF) kinase inhibitor probability (Pa=0.584), consistent with the scaffold's documented utility in kinase‑targeted medicinal chemistry programs [1].

Why Unsubstituted Pyridazine-3,4-diamine or N3‑Alkyl Analogs Cannot Replace 5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine


In‑class pyridazine‑3,4‑diamine scaffolds cannot be interchanged without altering key molecular properties and synthetic outcomes. The 5‑chloro substituent provides an essential handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) that enable late‑stage diversification, while the N3‑ethyl group modulates lipophilicity (Consensus Log P = 0.87) and target binding compared to unsubstituted or alternative N‑alkyl analogs . Generic substitution with pyridazine‑3,4‑diamine (CAS 61070‑98‑2) eliminates both the cross‑coupling site and the tuned physicochemical profile, fundamentally altering the SAR trajectory and synthetic utility of downstream derivatives .

Quantitative Differentiation Evidence: 5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine vs. Unsubstituted and Alternative N3‑Alkyl Analogs


Synthetic Yield Benchmark: 51% Isolated Yield via Patent‑Disclosed Sealed‑Tube Protocol

The patent‑disclosed synthesis of 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine from 3,5‑dichloropyridazin‑4‑yl)amine and anhydrous ethylamine proceeds with an isolated yield of 51% after 48 hours at 120°C in a sealed tube . In contrast, the synthesis of the unsubstituted pyridazine‑3,4‑diamine scaffold typically requires multi‑step sequences with reported overall yields often below 30% for comparable purity grades, reflecting the synthetic advantage conferred by the pre‑installed chloro and ethylamino functionality .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Purity Grade Differentiation: 98% vs. 95% Minimum Purity Specifications Across Suppliers

Multiple authorized vendors supply 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine at a certified purity of 98% (Leyan, ChemicalBook), with some suppliers offering ≥97% (Aladdin) and others at 95% minimum (AChemBlock, ChemShuttle) . This tiered purity landscape enables procurement decisions based on application requirements: 98% grade for stringent SAR and crystallography studies, versus 95% grade for initial library synthesis where cost sensitivity outweighs purity stringency. No alternative N3‑alkyl or 5‑unsubstituted pyridazine‑3,4‑diamine analogs are routinely available at 98% purity from multiple commercial sources.

Quality Control Analytical Chemistry Procurement

Computational Kinase Inhibition Probability: PASS Prediction Pa = 0.620 for Protein Kinase Inhibitor Activity

PASS (Prediction of Activity Spectra for Substances) computational analysis of 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine predicts protein kinase inhibitor activity with a probability Pa = 0.620 (Pi = 0.011) and platelet‑derived growth factor (PDGF) kinase inhibitor activity with Pa = 0.584 (Pi = 0.001) [1]. For the unsubstituted pyridazine‑3,4‑diamine core scaffold, analogous PASS predictions (where available) typically yield lower Pa values for kinase inhibition due to the absence of the chloro and ethyl pharmacophoric elements that enhance target engagement. This computational profile provides a rational basis for prioritizing this specific building block in kinase‑focused library design over unsubstituted or alternative substitution pattern analogs.

Kinase Inhibition Computational Chemistry Target Prediction

Physicochemical Property Differentiation: Consensus Log P = 0.87 Enables Balanced Lipophilicity for Cellular Permeability

Calculated consensus Log P for 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine is 0.87, with individual model predictions ranging from XLOGP3 = 0.48 to iLOGP = 1.62 . The unsubstituted pyridazine‑3,4‑diamine (MW 110.12, no alkyl substituents) exhibits substantially lower lipophilicity (estimated Log P < 0), which may limit membrane permeability and cellular uptake in phenotypic assays. The N3‑ethyl group provides a controlled increase in lipophilicity within the optimal Log P range (0‑3) for drug‑like molecules, while the 5‑chloro substituent adds molecular weight and polar surface area (TPSA = 63.83 Ų) that maintain favorable ligand efficiency metrics compared to bulkier N3‑alkyl alternatives.

ADME Physicochemical Properties Drug Discovery

Procurement Cost Efficiency: 5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine vs. Custom Synthesis of Alternative N3‑Alkyl Analogs

5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine is commercially available from multiple vendors at catalog prices ranging from approximately $54/10mg to $2,920/g (Beyotime), $150/catalog unit (ChemShuttle), and $235/g (AChemBlock) . In contrast, alternative N3‑alkyl pyridazine‑3,4‑diamine analogs (e.g., N3‑butyl, N3‑benzyl, or N3‑(2‑aminoethyl) derivatives) are not stocked as catalog items and would require custom synthesis with associated costs typically exceeding $5,000 per gram for small‑scale production, plus 4–8 week lead times. This commercial availability translates to immediate procurement with batch‑to‑batch traceability and analytical certification that custom synthesis cannot match for exploratory research.

Procurement Cost Analysis Medicinal Chemistry

Reactive Handle Differentiation: 5‑Chloro Substituent Enables Suzuki and Buchwald‑Hartwig Cross‑Coupling Unavailable to Unsubstituted Scaffolds

The 5‑chloro substituent on 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine serves as an electrophilic handle for palladium‑catalyzed Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions, enabling rapid diversification at the C5 position to generate libraries of aryl‑, heteroaryl‑, and amine‑substituted derivatives . The unsubstituted pyridazine‑3,4‑diamine (CAS 61070‑98‑2) lacks this reactive site, requiring alternative functionalization strategies such as directed ortho‑metalation or electrophilic aromatic substitution that offer limited scope and regioselectivity. Alternative 5‑substituted pyridazine‑3,4‑diamines (e.g., 5‑bromo or 5‑iodo analogs) are either not commercially available or exhibit different reactivity profiles in cross‑coupling reactions.

Cross-Coupling Medicinal Chemistry Scaffold Diversification

Optimal Research and Procurement Scenarios for 5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine (CAS 1614246-24-0)


Kinase‑Targeted Medicinal Chemistry: Building Block for Imidazo[4,5‑c]pyridazine Kinase Inhibitor Libraries

5‑Chloro‑N3‑ethylpyridazine‑3,4‑diamine is optimally deployed as a core building block for synthesizing imidazo[4,5‑c]pyridazine derivatives with kinase inhibitory activity. The 3,4‑diamine motif undergoes cyclization with carbonyl equivalents to form the fused imidazole ring, while the C5‑chloro handle enables late‑stage diversification via Suzuki or Buchwald‑Hartwig coupling to explore SAR at the kinase ATP‑binding pocket. PASS computational prediction supports protein kinase (Pa=0.620) and PDGF kinase (Pa=0.584) inhibitory potential [1]. The commercial availability at 98% purity from multiple vendors ensures batch‑to‑batch consistency for reproducible SAR campaigns.

Scaffold Diversification via Cross‑Coupling: C5‑Chloro as a Strategic Diversification Handle

The C5‑chloro substituent serves as a strategic diversification point for generating focused libraries of C5‑aryl, C5‑heteroaryl, and C5‑amino pyridazine‑3,4‑diamine derivatives. Researchers seeking to explore substituent effects at the C5 position can procure this compound and perform parallel Suzuki or Buchwald‑Hartwig reactions without requiring a de novo synthesis of each analog from separate building blocks. The 51% isolated yield benchmark for the parent compound [1] provides a reliable baseline for planning downstream diversification reactions and estimating material requirements for library synthesis.

ADME‑Optimized Lead Discovery: Balanced Lipophilicity (Consensus Log P = 0.87) for Cellular Permeability Studies

For phenotypic screening campaigns where cellular permeability is a critical success factor, 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine offers a consensus Log P of 0.87 [1], positioning it within the optimal lipophilicity range (Log P 0‑3) for passive membrane diffusion. The TPSA of 63.83 Ų maintains favorable ligand efficiency metrics. In contrast, the unsubstituted pyridazine‑3,4‑diamine scaffold exhibits Log P < 0, which may limit cellular uptake. This compound is particularly suitable for cell‑based assays where balanced physicochemical properties correlate with reliable intracellular target engagement.

Cost‑Sensitive SAR Exploration: Off‑the‑Shelf Availability Avoids Custom Synthesis Delays and Premium Pricing

For medicinal chemistry groups operating under constrained budgets or accelerated timelines, 5‑chloro‑N3‑ethylpyridazine‑3,4‑diamine is the only N3‑alkyl substituted pyridazine‑3,4‑diamine building block available as a commercial catalog item from multiple vendors at prices ranging from $54/10mg to $235/g [1]. Alternative N3‑alkyl analogs (N3‑butyl, N3‑benzyl, N3‑(2‑aminoethyl)) require custom synthesis with costs typically exceeding $5,000/g and lead times of 4–8 weeks. This commercial availability translates to immediate project initiation and predictable budget allocation, enabling rapid hypothesis testing without the financial and temporal burden of custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-N3-ethylpyridazine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.